EGFR Cellular Phosphorylation Assay: 6,7-Dimethoxy Substituent Is Essential for Sub-Micromolar Potency
The 6,7-dimethoxyquinolin-4-amine pharmacophore is critical for cellular EGFR inhibitory activity. In the J. Med. Chem. 2019 GAK/EGFR inhibitor series, the parent 6,7-dimethoxy derivative (compound 1) achieved an IC50 of 270 nM in a cell-based EGFR phosphorylation assay, whereas the corresponding 6-methoxy (compound 2) and 7-methoxy (compound 3) mono-methoxy analogs showed >60-fold drop in potency [1]. N-(4-Ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine retains the fully substituted 6,7-dimethoxy motif and is therefore structurally predisposed to maintain this sub-micromolar potency window, unlike mono-methoxy or des-methoxy analogs.
| Evidence Dimension | EGFR cellular phosphorylation inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred to retain sub-μM potential based on 6,7-di-OMe motif retention. |
| Comparator Or Baseline | Compound 1 (6,7-dimethoxy analog with 3-ethynylaniline at 4-position): IC50 = 270 nM. Compound 2 (6-OMe only): IC50 > 60-fold weaker. Compound 3 (7-OMe only): IC50 > 60-fold weaker. |
| Quantified Difference | >60-fold potency advantage for 6,7-di-OMe over mono-OMe analogs. |
| Conditions | Cell-based EGFR phosphorylation assay in A431 and U-CH-1 chordoma cell lines. |
Why This Matters
Procurement of the 6,7-dimethoxy scaffold ensures retention of the pharmacophoric feature essential for sub-μM cellular EGFR activity, a property lost by single-methoxy substitution.
- [1] Asquith, C. R. M.; et al. J. Med. Chem. 2019, 62 (7), 3646–3661. View Source
